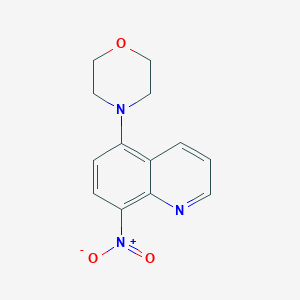![molecular formula C6H7NO5 B8593092 methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate](/img/structure/B8593092.png)
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate is an organic compound that belongs to the class of anhydrides Anhydrides are derived from carboxylic acids and are characterized by the presence of two acyl groups bonded to the same oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate can be synthesized through the reaction of 2-methoxycarbonylaminosuccinic acid with dehydrating agents. Common dehydrating agents used in this synthesis include acetyl chloride and phosphoryl chloride. The reaction typically occurs under mild conditions and involves the removal of water to form the anhydride.
Industrial Production Methods
Industrial production of 2-methoxycarbonylaminosuccinic anhydride may involve catalytic processes to enhance yield and efficiency. One such method includes the catalytic hydrogenation of maleic anhydride, which is a precursor to various anhydrides, including 2-methoxycarbonylaminosuccinic anhydride .
Análisis De Reacciones Químicas
Types of Reactions
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-methoxycarbonylaminosuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of alcohols and may be catalyzed by acids or bases.
Aminolysis: Involves the use of primary or secondary amines under mild conditions.
Major Products Formed
Hydrolysis: Produces 2-methoxycarbonylaminosuccinic acid.
Alcoholysis: Produces esters of 2-methoxycarbonylaminosuccinic acid.
Aminolysis: Produces amides of 2-methoxycarbonylaminosuccinic acid.
Aplicaciones Científicas De Investigación
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Materials Science: Employed in the modification of polymers to enhance their properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2-methoxycarbonylaminosuccinic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparación Con Compuestos Similares
Similar Compounds
Succinic Anhydride: Similar in structure but lacks the methoxycarbonylamino group.
Maleic Anhydride: Contains a double bond and is more reactive due to the presence of the electron-withdrawing double bond.
Phthalic Anhydride: Contains an aromatic ring, making it structurally different but functionally similar in terms of reactivity.
Uniqueness
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate is unique due to the presence of the methoxycarbonylamino group, which imparts distinct reactivity and properties compared to other anhydrides.
Propiedades
Fórmula molecular |
C6H7NO5 |
|---|---|
Peso molecular |
173.12 g/mol |
Nombre IUPAC |
methyl N-(2,5-dioxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C6H7NO5/c1-11-6(10)7-3-2-4(8)12-5(3)9/h3H,2H2,1H3,(H,7,10) |
Clave InChI |
JPEHNUYVLFKKGY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-2-[(3-methylbut-2-EN-1-YL)sulfanyl]thiophene](/img/structure/B8593024.png)

![1,2-Ethanediamine,n1-1h-pyrazolo[3,4-d]pyrimidin-4-yl-](/img/structure/B8593034.png)
![methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate](/img/structure/B8593042.png)




![Methyl5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B8593088.png)



